molecular formula C21H23N3O2S B14246535 tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate CAS No. 365430-35-9

tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate

Cat. No.: B14246535
CAS No.: 365430-35-9
M. Wt: 381.5 g/mol
InChI Key: WBDZZQPOQWTNHK-UHFFFAOYSA-N
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Description

tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dioxane, chloroform

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate apart is its unique combination of functional groups. The presence of both thiazole and pyridine rings, along with the carbamate group, provides a versatile platform for chemical modifications and applications .

Properties

CAS No.

365430-35-9

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl N-[4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H23N3O2S/c1-5-17-24-18(14-9-7-6-8-10-14)19(27-17)15-11-12-22-16(13-15)23-20(25)26-21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23,25)

InChI Key

WBDZZQPOQWTNHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)OC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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